IDURONIC ACID
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Overview
Description
Iduronic acid is a significant uronic acid component found in glycosaminoglycans such as dermatan sulfate and heparin . It is also present in heparan sulfate, albeit in smaller amounts compared to its carbon-5 epimer, glucuronic acid . This compound is a pyranose sugar, which can adopt multiple conformations in solution, including chair and skew-boat forms . This flexibility is crucial for its biological functions.
Preparation Methods
Iduronic acid can be synthesized through various methods. One notable approach involves the preparation of methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate from methyl 1,2,3,4-tetra-O-β-D-glucuronate . This process includes Ferrier’s photobromination followed by radical reduction with tris(trimethylsilyl)silane . The resulting compound serves as a glycosyl donor for L-iduronidation when activated by bis(trifluoromethanesulfonic)imide . This method is efficient and yields the α-isomer, which is consistent with the configuration of the this compound unit in heparin and heparan sulfate .
Chemical Reactions Analysis
Iduronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include tris(trimethylsilyl)silane for radical reductions and bis(trifluoromethanesulfonic)imide for glycosylation . The major products formed from these reactions are typically derivatives of this compound, such as 2-O-sulfo-iduronic acid . These derivatives play essential roles in biological processes due to their ability to interact with proteins and other biomolecules .
Scientific Research Applications
Iduronic acid has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In biology, it is a crucial component of glycosaminoglycans, which influence cellular properties such as migration, proliferation, differentiation, and angiogenesis . In medicine, this compound-containing glycosaminoglycans like heparin are used as anticoagulants . Additionally, this compound plays a role in wound healing, inflammation, and cancer regulation . In the industrial sector, this compound derivatives are used in the synthesis of various biomolecules and pharmaceuticals .
Mechanism of Action
The mechanism of action of iduronic acid involves its ability to adopt multiple conformations, which allows it to interact with various proteins and biomolecules . This interaction is crucial for its biological functions, such as inhibiting respiratory syncytial virus infection by binding to glycosaminoglycans on target cells . The molecular targets of this compound include proteins involved in cellular signaling pathways, which regulate processes like cell migration and proliferation .
Comparison with Similar Compounds
Iduronic acid is unique compared to other uronic acids, such as glucuronic acid, due to its ability to adopt multiple conformations . This flexibility enhances its binding potential and biological activity . Similar compounds include glucuronic acid, which is also a component of glycosaminoglycans but lacks the conformational flexibility of this compound . Other related compounds include various uronic acids found in oligosaccharides and glycoconjugates .
Properties
CAS No. |
3402-98-0 |
---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4-,5+/m1/s1 |
InChI Key |
IAJILQKETJEXLJ-LECHCGJUSA-N |
Isomeric SMILES |
C(=O)[C@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
3402-98-0 | |
physical_description |
Solid |
Synonyms |
Acid, Iduronic Iduronate Iduronic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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